Cas no 1249466-23-6 ((1H-imidazol-2-yl)methyl(pentyl)amine)

(1H-imidazol-2-yl)methyl(pentyl)amine 化学的及び物理的性質
名前と識別子
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- (1H-Imidazol-2-ylmethyl)(pentyl)amine
- [(1H-imidazol-2-yl)methyl](pentyl)amine
- 1H-Imidazole-2-methanamine, N-pentyl-
- (1H-imidazol-2-yl)methyl(pentyl)amine
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- インチ: 1S/C9H17N3/c1-2-3-4-5-10-8-9-11-6-7-12-9/h6-7,10H,2-5,8H2,1H3,(H,11,12)
- InChIKey: CENWRGYFWOASGM-UHFFFAOYSA-N
- SMILES: N(CC1=NC=CN1)CCCCC
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 6
- 複雑さ: 106
- トポロジー分子極性表面積: 40.7
- XLogP3: 1.3
(1H-imidazol-2-yl)methyl(pentyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-168090-0.05g |
[(1H-imidazol-2-yl)methyl](pentyl)amine |
1249466-23-6 | 0.05g |
$468.0 | 2023-09-20 | ||
Enamine | EN300-168090-0.1g |
[(1H-imidazol-2-yl)methyl](pentyl)amine |
1249466-23-6 | 0.1g |
$490.0 | 2023-09-20 | ||
Enamine | EN300-168090-10.0g |
[(1H-imidazol-2-yl)methyl](pentyl)amine |
1249466-23-6 | 10g |
$3191.0 | 2023-05-24 | ||
Enamine | EN300-168090-0.25g |
[(1H-imidazol-2-yl)methyl](pentyl)amine |
1249466-23-6 | 0.25g |
$513.0 | 2023-09-20 | ||
Enamine | EN300-168090-10g |
[(1H-imidazol-2-yl)methyl](pentyl)amine |
1249466-23-6 | 10g |
$2393.0 | 2023-09-20 | ||
Enamine | EN300-168090-0.5g |
[(1H-imidazol-2-yl)methyl](pentyl)amine |
1249466-23-6 | 0.5g |
$535.0 | 2023-09-20 | ||
Enamine | EN300-168090-5.0g |
[(1H-imidazol-2-yl)methyl](pentyl)amine |
1249466-23-6 | 5g |
$2152.0 | 2023-05-24 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01052604-1g |
(1H-Imidazol-2-ylmethyl)(pentyl)amine |
1249466-23-6 | 95% | 1g |
¥3717.0 | 2023-04-04 | |
Enamine | EN300-168090-1g |
[(1H-imidazol-2-yl)methyl](pentyl)amine |
1249466-23-6 | 1g |
$557.0 | 2023-09-20 | ||
Enamine | EN300-168090-5g |
[(1H-imidazol-2-yl)methyl](pentyl)amine |
1249466-23-6 | 5g |
$1614.0 | 2023-09-20 |
(1H-imidazol-2-yl)methyl(pentyl)amine 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
(1H-imidazol-2-yl)methyl(pentyl)amineに関する追加情報
(1H-imidazol-2-yl)methyl(pentyl)amine: A Comprehensive Overview
The compound (1H-imidazol-2-yl)methyl(pentyl)amine, identified by the CAS number 1249466-23-6, is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of heterocyclic amines, specifically imidazole derivatives, which have garnered significant attention in various fields of chemistry and materials science. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, forms the core of this molecule. The presence of the pentyl group attached to the nitrogen atom further enhances its chemical versatility, making it a valuable compound in both academic research and industrial applications.
Recent studies have highlighted the potential of (1H-imidazol-2-yl)methyl(pentyl)amine in drug discovery and development. Researchers have explored its role as a bioisostere, where it can replace other functional groups in molecules without significantly altering their pharmacokinetic profiles. This property makes it an attractive candidate for optimizing drug candidates with improved bioavailability and reduced toxicity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that incorporating this compound into lead molecules could enhance their binding affinity to target proteins, paving the way for more effective therapeutic agents.
In addition to its role in drug discovery, (1H-imidazol-2-yl)methyl(pentyl)amine has found applications in materials science. Its ability to act as a coordinating ligand has been exploited in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are highly porous and exhibit exceptional stability, making them ideal for gas storage, catalysis, and sensing applications. A 2023 paper in Nature Materials showcased how this compound could be used to create MOFs with unprecedented surface areas, which could revolutionize energy storage technologies.
The synthesis of (1H-imidazol-2-yl)methyl(pentyl)amine involves a multi-step process that typically begins with the preparation of imidazole derivatives. One common approach is the nucleophilic substitution reaction between imidazole and an appropriate alkyl halide in the presence of a base. This method ensures high yields and good purity, making it suitable for large-scale production. Researchers have also explored alternative synthetic routes, such as microwave-assisted synthesis and enzymatic catalysis, to improve reaction efficiency and reduce environmental impact.
The chemical properties of (1H-imidazol-2-yl)methyl(pentyl)amine are influenced by its molecular structure. The imidazole ring contributes aromaticity and electron-withdrawing effects, while the pentyl group introduces hydrophobicity and flexibility. These characteristics make the compound highly reactive under certain conditions, enabling it to participate in various chemical transformations such as alkylation, acylation, and cyclization reactions. Its reactivity has been leveraged in organic synthesis to construct complex molecules with intricate architectures.
From an environmental standpoint, understanding the fate and transport of (1H-imidazol-2-yl)methyl(pentyl)amine is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a key role in its degradation. However, further research is needed to evaluate its persistence in different environmental compartments and develop strategies for minimizing its ecological footprint.
In conclusion, (1H-imidazol-2-yl)methyl(pentyl)amine is a versatile compound with promising applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a valuable tool for addressing contemporary challenges in science and technology. As research continues to unfold, this compound is likely to find even more innovative uses that benefit society while maintaining sustainability.
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